4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine
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Overview
Description
4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate . This intermediate undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N-iodosuccinimide (NIS) for iodization and PMB-Cl for protection of the NH group .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine involves its interaction with molecular targets such as tropomyosin receptor kinases (TRKs). By inhibiting these kinases, the compound can interfere with the signaling pathways that regulate cell proliferation, differentiation, and survival . This makes it a promising candidate for the development of anti-cancer therapies.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the substituents at various positions.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and exhibit different biological activities.
Uniqueness
4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its ability to inhibit TRKs. This sets it apart from other pyrazolopyridine derivatives and makes it a valuable compound for further research and development.
Biological Activity
4-Bromo-6-methyl-1H-pyrazolo[5,4-b]pyridin-3-amine is a heterocyclic compound belonging to the pyrazolo[5,4-b]pyridine class. This compound has garnered attention due to its potential biological activities and therapeutic applications, particularly in cancer treatment and cell signaling modulation. The unique structural features of this compound, including the presence of bromine and methyl groups, contribute to its distinct biological properties.
- Molecular Formula : C7H7BrN4
- Molecular Weight : 227.06 g/mol
- Structure : Contains a pyrazole ring fused to a pyridine ring.
Biological Activities
Research indicates that this compound exhibits significant biological activities, such as:
- Inhibition of Kinases : This compound has shown potential inhibitory activity against tropomyosin receptor kinases (TRKs) and polo-like kinases (PLKs), which are critical in regulating cell proliferation and differentiation. These kinases are often implicated in cancer progression, making this compound a candidate for anticancer therapy .
- Cytotoxicity : Studies have demonstrated that similar compounds within the pyrazolo[5,4-b]pyridine class exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .
- Pro-apoptotic Properties : The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment. It may act by modulating pathways related to cell survival and death .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural characteristics. A comparative analysis with related compounds reveals insights into its SAR:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
5-Bromo-1H-pyrazolo[3,4-b]pyridine | Lacks methyl substitution at the 6-position | Moderate cytotoxicity |
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Similar structure but lacks bromine | Lower inhibitory activity |
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine | Contains fluorine instead of bromine | Varying effects on kinase inhibition |
6-Chloro-3-methyl-1-phenylylpyrazolo[3,4-b]pyridine | Contains a phenyl group and chlorine | Enhanced anti-inflammatory activity |
Study on Anticancer Activity
A recent study investigated the anticancer potential of pyrazolo[5,4-b]pyridine derivatives, including this compound. The study found that these compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from low micromolar to sub-micromolar concentrations. The mechanism involved inhibition of AKT and mTOR pathways, leading to reduced cell viability and increased apoptosis .
Mechanistic Insights
Another research highlighted the role of this compound in inhibiting key signaling pathways involved in cancer progression. Specifically, it was noted that treatment with this compound resulted in decreased expression levels of cyclin-dependent kinase 2 (CDK2) and programmed death-ligand 1 (PD-L1), suggesting its potential utility in overcoming resistance to therapies targeting these pathways .
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
4-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN4/c1-3-2-4(8)5-6(9)11-12-7(5)10-3/h2H,1H3,(H3,9,10,11,12) |
InChI Key |
FTZFGGNALZWOQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NNC(=C2C(=C1)Br)N |
Origin of Product |
United States |
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